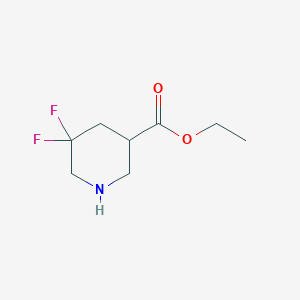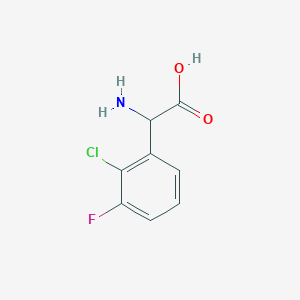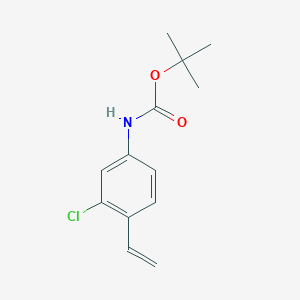
tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-chloro-4-ethenylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with a chlorine atom and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the phenyl ring.
Oxidation and Reduction Reactions: The ethenyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Copper Catalysts: Employed in three-component coupling reactions.
Acidic Conditions: For deprotection of the tert-butyl carbamate group.
Major Products:
Substituted Phenyl Derivatives: Formed through substitution reactions.
Oxidized or Reduced Ethenyl Derivatives: Resulting from oxidation or reduction reactions.
Free Amines: Obtained through deprotection reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in various synthetic routes.
Biology and Medicine:
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Agricultural Chemicals: Potential use in the synthesis of agrochemicals.
Material Science: Applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-chlorophenyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., ethenyl, ethynyl, hydroxy) leads to variations in reactivity and applications.
- Reactivity: The specific substituents influence the compound’s reactivity in various chemical reactions.
- Applications: Each compound may have unique applications based on its structural features and reactivity .
This detailed article provides a comprehensive overview of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H16ClNO2 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c1-5-9-6-7-10(8-11(9)14)15-12(16)17-13(2,3)4/h5-8H,1H2,2-4H3,(H,15,16) |
InChI-Schlüssel |
PTXUPLVXQMXUPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


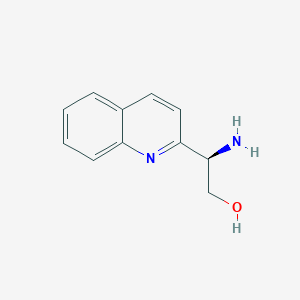
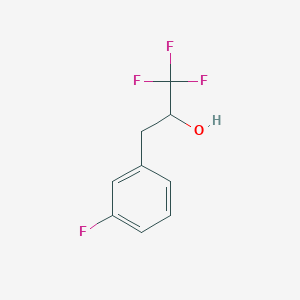
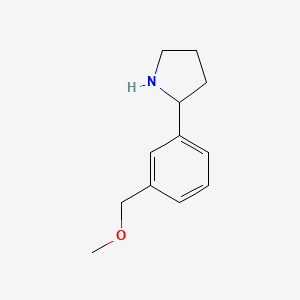
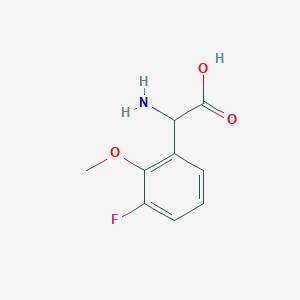
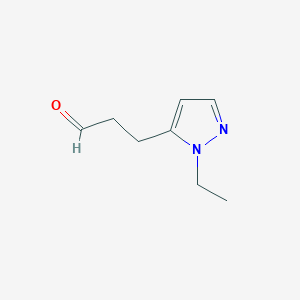
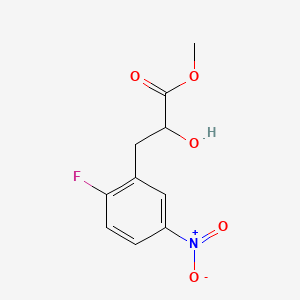
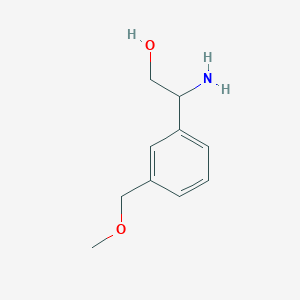
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)


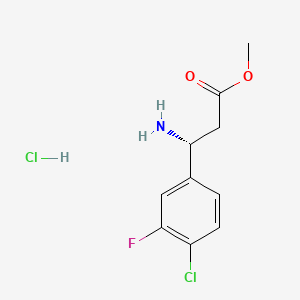
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
